molecular formula C12H14ClN3O2 B1430541 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride CAS No. 1461704-93-7

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

Cat. No.: B1430541
CAS No.: 1461704-93-7
M. Wt: 267.71 g/mol
InChI Key: PAFGFGQJUPDFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride” is a chemical compound with the CAS Number: 1461704-93-7 . It has a molecular weight of 267.71 . This compound is typically stored at room temperature and is available in powder form .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 267.71 . It is a powder that is stored at room temperature .

Scientific Research Applications

1. Antitubercular Activity

One of the significant applications of compounds related to "3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride" is their antitubercular activity. Studies have shown that modifications of the isoniazid structure, which is a well-known antitubercular agent, by incorporating 1,3,4-oxadiazole derivatives have resulted in compounds with significant in vitro efficacy against various strains of Mycobacterium tuberculosis. For instance, some derivatives have shown comparable or even superior activity to isoniazid in inhibiting the growth of the bacteria, highlighting the therapeutic potential of these compounds in the treatment of tuberculosis (Asif, 2014).

2. Broad-Spectrum Biological Activities

The 1,3,4-oxadiazole ring is a common feature in many synthetic molecules due to its structural uniqueness and the ability to engage in various weak interactions with biological targets. This has led to the development of 1,3,4-oxadiazole-based derivatives that exhibit a wide range of bioactivities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral effects. The versatility of these compounds makes them valuable in the search for new therapeutic agents with diverse pharmacological profiles (Verma et al., 2019).

3. Pharmacological Potential

The pharmacological potential of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives has been extensively reviewed, with findings indicating that these compounds possess antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The inherent physical, chemical, and pharmacokinetic properties of oxadiazoles enhance their pharmacological activity, making them promising candidates for drug development (Wang et al., 2022).

Biochemical Analysis

Biochemical Properties

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxadiazole derivatives, including this compound, have been shown to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen atoms in their structure . These interactions can affect the binding affinity and specificity of the compound towards target biomolecules, thereby modulating biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, oxadiazole derivatives have been reported to exhibit antimicrobial, antitubercular, anticonvulsant, anti-inflammatory, and antiviral properties . These effects are mediated through the compound’s interaction with specific cellular targets, leading to alterations in cellular processes and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, oxadiazole derivatives have been shown to inhibit the activity of certain enzymes by forming stable complexes with them . This inhibition can result in the modulation of biochemical pathways and cellular processes, contributing to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that oxadiazole derivatives are relatively stable under normal laboratory conditions . The compound’s effects on cellular function may change over time, depending on factors such as concentration, exposure duration, and the specific cellular context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory activity . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity or disruption of normal cellular processes. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism may result in the formation of active or inactive metabolites, which can further influence its biological activity . Understanding these metabolic pathways is crucial for optimizing the compound’s use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization, accumulation, and overall bioavailability . Studying the transport mechanisms is essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interaction with cellular targets and its overall biological activity.

Properties

IUPAC Name

3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)12-14-11(15-17-12)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFGFGQJUPDFDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=NOC(=N2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride
Reactant of Route 2
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.